4-(4-methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,3,4]tetrazolo[1,5-a]pyrimidin-5(4H)-one is a complex heterocyclic compound It features a unique structure that combines a methoxyphenyl group with a cyclopenta-thieno-tetrazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,3,4]tetrazolo[1,5-a]pyrimidin-5(4H)-one typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a methoxyphenyl-substituted thiophene derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . Additionally, the use of catalysts and specific reaction conditions can be tailored to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,3,4]tetrazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,3,4]tetrazolo[1,5-a]pyrimidin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Materials Science: It is used in the development of donor-acceptor semiconducting polymers for organic solar cells.
Biological Research: The compound’s interactions with various biological targets are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,3,4]tetrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways . The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-N,2-dimethylbenzo[4,5]thieno[3,2-d]pyrimidin-4-amine
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
4-(4-Methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,3,4]tetrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its complex heterocyclic structure, which combines multiple rings and functional groups
Properties
Molecular Formula |
C16H13N5O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-15-thia-2,3,4,5,7-pentazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one |
InChI |
InChI=1S/C16H13N5O2S/c1-23-10-7-5-9(6-8-10)20-14(22)13-11-3-2-4-12(11)24-15(13)21-16(20)17-18-19-21/h5-8H,2-4H2,1H3 |
InChI Key |
LOOVXDBKOFAQQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N4C2=NN=N4)SC5=C3CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.